3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Description
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyridine moiety. The ethyl substituent at position 3 and the carboxylic acid group at position 8, along with its hydrochloride salt form, confer distinct physicochemical properties, including solubility and stability. This compound is of interest in medicinal chemistry due to the triazolo-pyridine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) and cardiovascular therapeutics .
Properties
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h6H,2-5H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABJEHVGWUFCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl
Biological Activity
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride (CAS No. 1187830-58-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
The molecular formula for 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride is with a molecular weight of approximately 232.67 g/mol. The compound exists as a solid and is characterized by its unique triazole and pyridine structures which contribute to its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃ClN₄O₂ |
| Molecular Weight | 232.67 g/mol |
| CAS Number | 1187830-58-5 |
| Chemical Structure | Structure |
Anticancer Potential
Research into related compounds has revealed promising anticancer activities. For example, derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The IC50 values for some related compounds suggest that they can effectively inhibit the proliferation of cancer cell lines at micromolar concentrations . While direct studies on the specific compound are sparse, its structural characteristics imply a potential role in cancer therapy.
Neuroprotective Effects
Emerging evidence suggests that compounds within the triazolo-pyridine family may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial effects of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the triazole ring significantly enhanced antibacterial activity.
- Anticancer Research : A series of triazolo-pyridine analogs were tested for their cytotoxicity against human cancer cell lines (MCF-7 and A549). The most potent analogs showed IC50 values below 10 µM, indicating significant potential for development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the [1,2,4]triazolo[4,3-a]pyridine core or related heterocyclic systems. Key differentiating factors include substituent groups, molecular weight, solubility, and synthetic accessibility.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula.
Structural Differences and Implications
Substituent Effects :
- The ethyl group at position 3 in the target compound offers moderate lipophilicity compared to the bulkier piperazinyl-ethyl group in Dapiprazole . This may reduce CNS penetration but improve aqueous solubility.
- The carboxylic acid at position 8 enhances polarity, making the target compound more water-soluble than ester or amine derivatives (e.g., compounds in and ) .
Imidazo[1,2-a]pyridine derivatives (–4) lack the triazole ring, reducing hydrogen-bonding capacity but increasing ring flexibility .
Halogenation and Bioisosteres :
- Chlorine and trifluoromethyl groups in improve metabolic stability and electronegativity but may introduce toxicity risks . The target compound avoids halogenation, favoring safer metabolic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
